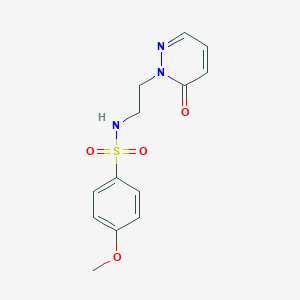

![molecular formula C19H17N3O4S2 B2961002 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 892979-62-3](/img/structure/B2961002.png)

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

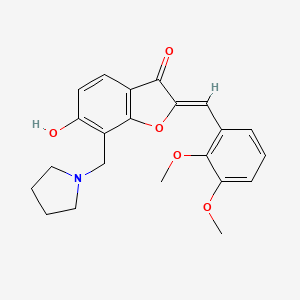

Übersicht

Beschreibung

Methylcarbamoyl compounds are a class of organic compounds that contain a methylcarbamoyl functional group, which consists of a carbonyl group (C=O) attached to NH2 and a methyl group (CH3). They are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, N-Methylcarbamoyl azide has been structurally characterized, with both N3 and CH3 groups in the molecule adopting a syn conformation with the C=O bond .Chemical Reactions Analysis

The chemical reactions involving methylcarbamoyl compounds can be complex and varied. For example, N-Methylcarbamoyl azide decomposes into Me(H)NNCO/N2 and MeNCO/HN3 through Curtius-rearrangement and a retro-ene reaction, respectively .Wissenschaftliche Forschungsanwendungen

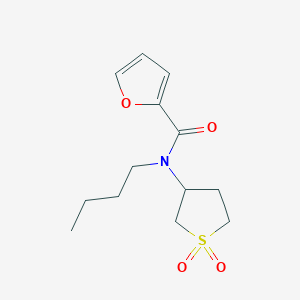

Antibacterial and Antifungal Activities

Studies on thiophene-3-carboxamide derivatives, which share structural similarities with the compound , have demonstrated notable antibacterial and antifungal activities. These activities suggest a potential application of such compounds in the development of new antimicrobial agents. The structural analysis revealed that certain molecular conformations, facilitated by intramolecular hydrogen bonding, might be responsible for these biological activities (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

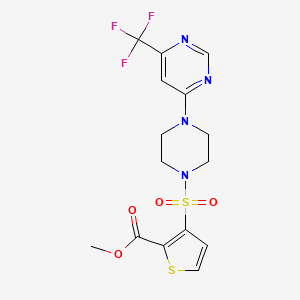

Heterocyclic Chemistry and Novel Ring Systems

Research into the photocyclization of benzothiophene-carboxamide derivatives has led to the creation of novel heterocyclic ring systems, such as benzothienoquinolines and benzothienotetrazoloquinolines. These novel compounds have potential applications in the development of new therapeutic agents and in materials science due to their unique chemical properties (J. Mckenney, R. Castle, 1987).

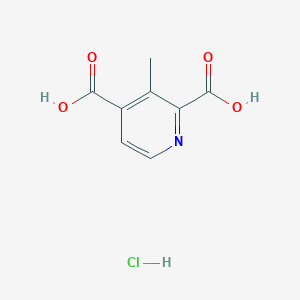

Nitration and Molecular Modifications

The nitration of benzo[b]thiophen derivatives has been explored for the functionalization of the benzothiophene ring, which is a core structure in many pharmacologically active compounds. This research highlights the chemical versatility of benzothiophene derivatives and their potential for further modification to enhance their biological activities (I. Brown, S. T. Reid, N. Brown, K. Armstrong, M. Martin-smith, W. Sneader, G. Brophy, S. Sternhell, 1969).

Anticancer Drug Design

The design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, incorporating elements similar to the target compound, has shown promising therapeutic indexes in anticancer drug research. This indicates the potential of such compounds in the design and development of new anticancer therapies (G. Sosnovsky, N. U. Rao, S. W. Li, 1986).

Antitumor Agents and In Vitro Evaluation

The synthesis and evaluation of benzothiazole derivatives, closely related to the target compound, have demonstrated potent antitumor activities. These findings suggest the utility of such compounds in the development of novel antitumor agents, highlighting the importance of structural modifications to achieve desired biological effects (Masao Yoshida, Ichiro Hayakawa, Noriyuki Hayashi, Toshinori Agatsuma, Youko Oda, Fumie Tanzawa, Shiho Iwasaki, Kumiko Koyama, Hidehiko Furukawa, Shinichi Kurakata, Yuichi Sugano, 2005).

Wirkmechanismus

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. For example, N-methylcarbamoyl chloride has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and effects. For example, Methocarbamol is currently used for short-term musculoskeletal pain, and future research may focus on expanding its uses or improving its effectiveness .

Eigenschaften

IUPAC Name |

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-20-18(24)16-12-4-2-3-5-14(12)28-19(16)21-17(23)15-9-10-8-11(22(25)26)6-7-13(10)27-15/h6-9H,2-5H2,1H3,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPKNDRFOIQOTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)

![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)

![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)